A Comprehensive Technical Guide to Tri-o-tolyl phosphite: Synthesis, Properties, and Advanced Research Applications
A Comprehensive Technical Guide to Tri-o-tolyl phosphite: Synthesis, Properties, and Advanced Research Applications
Abstract
Tri-o-tolyl phosphite, an organophosphorus compound characterized by the formula P(O-o-C₆H₄CH₃)₃, is a versatile molecule of significant interest in both industrial and academic research. Its distinct steric and electronic properties make it a valuable component in a wide array of applications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, characteristic reactivity, and primary applications. Key areas of focus include its role as a bulky ligand in coordination chemistry, its function as a stabilizer and antioxidant in polymer science, and its use as a critical intermediate in the synthesis of other valuable organophosphorus compounds.[1][2] This document serves as a technical resource for researchers, chemists, and material scientists, offering detailed protocols, mechanistic insights, and safety considerations grounded in authoritative sources.
Introduction: The Significance of a Sterically Hindered Phosphite
Tri-o-tolyl phosphite, also known as phosphorous acid tri-o-cresyl ester, belongs to the triaryl phosphite class of compounds.[1] Its structure is distinguished by the presence of three o-tolyl groups bonded to a central phosphorus(III) atom through oxygen bridges. This specific ortho-substitution imparts significant steric bulk, which profoundly influences its chemical behavior.[2] Unlike less hindered phosphites, its reactivity and coordination properties are unique, enabling it to stabilize reactive metal centers and control the geometry of resulting complexes.[2]
Industrially, it is highly valued for its ability to enhance the thermal stability of polymers such as polyvinyl chloride (PVC), acting as a potent antioxidant and plasticizer.[1][3][4] In the realm of synthetic chemistry, it serves as a precursor for phosphonates and phosphates, which have applications in pharmaceuticals and agricultural chemicals.[1] This guide will elucidate the foundational chemistry and practical applications that make Tri-o-tolyl phosphite a compound of enduring scientific and commercial importance.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. Tri-o-tolyl phosphite is a colorless to yellow clear liquid under standard conditions, though it can be a solid at lower temperatures.[5]
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁O₃P | [1][6] |
| Molecular Weight | 352.37 g/mol | [1] |
| CAS Number | 2622-08-4 | [1][2] |
| Appearance | Colorless to yellow clear liquid | [5] |
| Density | 1.14 g/mL | [1] |
| Boiling Point | 238 °C @ 11 mmHg | [1] |
| Refractive Index | n20/D 1.58 | [1] |
| Purity (Typical) | ≥ 97% (GC) | [1] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the presence of the tolyl groups, while ³¹P NMR spectroscopy provides a characteristic signal for the trivalent phosphorus center.
-
Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for Tri-o-tolyl phosphite include P-O-C stretching vibrations.[6]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.
Synthesis of Tri-o-tolyl phosphite: A Detailed Protocol
The most common and direct method for synthesizing Tri-o-tolyl phosphite is the reaction between phosphorus trichloride (PCl₃) and o-cresol (2-methylphenol).[2] This reaction is a cornerstone of organophosphorus chemistry.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of o-cresol on the electrophilic phosphorus atom of PCl₃. This process occurs stepwise, with each step releasing a molecule of hydrogen chloride (HCl) gas. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct or under conditions that allow for its removal.
The choice of an inert atmosphere, such as nitrogen or argon, is critical.[2] This prevents the highly reactive phosphorus trichloride from hydrolyzing with atmospheric moisture and, more importantly, prevents the oxidation of the final trivalent phosphite product to the pentavalent phosphate.[2]
// Reactants react1 [label="o-Cresol (3 eq.)"]; react2 [label="Phosphorus Trichloride (1 eq.)"];
// Conditions conditions [label="Inert Atmosphere (N₂)\nControlled Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Process reaction [label="Slow addition of PCl₃ to o-Cresol\nStirring", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Byproduct byproduct [label="HCl Gas (3 eq.)\n(Removed or Neutralized)", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product product [label="Crude Tri-o-tolyl phosphite", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Vacuum Distillation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure Tri-o-tolyl phosphite", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections react1 -> reaction; react2 -> reaction; conditions -> reaction [style=dotted]; reaction -> byproduct [label="generates"]; reaction -> product; product -> purification; purification -> final_product; } enddot Caption: Synthesis workflow for Tri-o-tolyl phosphite.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.
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Apparatus Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., Nitrogen). Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere : Purge the system with nitrogen gas to create an inert atmosphere.[2]
-
Reagent Charging : Charge the flask with 3.0 equivalents of o-cresol. If a solvent is used, an anhydrous non-protic solvent like toluene can be added.
-
Controlled Addition : Charge the dropping funnel with 1.0 equivalent of phosphorus trichloride (PCl₃). Add the PCl₃ to the stirring o-cresol dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a steady temperature, often with the aid of an ice bath.[2]
-
Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the evolution of HCl gas ceases. The reaction progress can be monitored by techniques like ³¹P NMR.
-
Work-up and Purification : Once the reaction is complete, the crude product is typically purified. Vacuum distillation is a common method to separate the high-boiling Tri-o-tolyl phosphite from any remaining starting materials or byproducts.
Chemical Reactivity and Mechanistic Pathways
The reactivity of Tri-o-tolyl phosphite is dominated by the lone pair of electrons on the phosphorus atom and the significant steric hindrance from the three o-tolyl groups.
Coordination Chemistry and Ligand Properties
Tri-o-tolyl phosphite is a bulky organophosphorus ligand that is crucial in coordination chemistry, especially with transition metals in low oxidation states.[2]
-
Steric Bulk : The most defining feature is its large steric footprint, quantified by a large cone angle (estimated at 141°).[2] This bulkiness influences the geometry and stability of its metal complexes, often favoring lower coordination numbers. This can create a vacant site on the metal center, which is essential for catalytic activity.[2]
-
Electronic Properties : The bonding to a metal involves two key interactions:
-
σ-donation : The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the metal, forming a strong σ-bond.[2]
-
π-acceptance : The phosphite ligand can accept electron density from filled metal d-orbitals into its P-O σ* anti-bonding orbitals. This π-backbonding stabilizes electron-rich, low-valent metal centers.[2]
-
These properties allow Tri-o-tolyl phosphite to form stable and unique complexes, such as Tris(tri-o-tolyl phosphite)nickel(0), which has a trigonal-planar geometry to accommodate the large ligands.[2]
// Nodes M [label="Metal\nCenter", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="P", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; O1 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O3 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R [label="R = o-tolyl", shape=plaintext, fontcolor="#5F6368"];
// Edges P -> O1; P -> O2; P -> O3; P -> M [label="σ-donation\n(P lone pair -> Metal d-orbital)", color="#34A853", fontcolor="#34A853"]; M -> P [label="π-acceptance\n(Metal d-orbital -> P-O σ*)", dir=back, color="#EA4335", fontcolor="#EA4335"];
// Positioning {rank=same; O1; O2; O3;} P -> R [style=invis]; } enddot Caption: σ-donation and π-acceptance in metal-phosphite bonding.
The Michaelis-Arbuzov Reaction
A hallmark reaction of trialkyl and triaryl phosphites is the Michaelis-Arbuzov reaction, which converts the trivalent phosphite into a pentavalent phosphonate.[7][8] The reaction involves a trialkyl phosphite reacting with an alkyl halide.[7] The first step is the nucleophilic attack by the phosphorus on the alkyl halide, forming a phosphonium salt intermediate.[8] In the second step, the displaced halide anion attacks one of the alkoxy carbons, leading to the formation of the phosphonate and a new alkyl halide.[8]
While classic Michaelis-Arbuzov reactions are most efficient with trialkyl phosphites, triaryl phosphites like Tri-o-tolyl phosphite can also undergo this transformation, though often requiring more forcing conditions such as high heat.[8][9]
// Structure definitions start [label="Tri-o-tolyl phosphite + R'-X"]; intermediate [label="[ (o-Tolyl-O)₃P⁺-R' ] X⁻\n(Phosphonium Salt Intermediate)"]; product [label="(o-Tolyl-O)₂P(=O)R' + o-Tolyl-X\n(Phosphonate Product)"];
// Reaction flow start -> intermediate [label="SN2 Attack\n(P on R')"]; intermediate -> product [label="SN2 Attack\n(X⁻ on tolyl group)"]; } enddot Caption: Generalized mechanism of the Michaelis-Arbuzov reaction.
Core Research and Industrial Applications
The unique properties of Tri-o-tolyl phosphite translate into several key applications.
-
Stabilizer and Antioxidant for Polymers : In the plastics and rubber industries, it serves as a highly effective antioxidant and thermal stabilizer.[1][3][4] During high-temperature processing, polymers can degrade via oxidation, leading to discoloration and loss of mechanical properties. Tri-o-tolyl phosphite helps prevent this degradation, thereby prolonging the material's lifespan and performance.[1] It is particularly valued in PVC formulations.[1]
-
Flame Retardant : Its phosphorus content makes it a valuable flame retardant.[1] When incorporated into materials, it can act as a synergist in flame retardant formulations, contributing to safety in industries like construction and electronics.[1]
-
Intermediate in Organic Synthesis : It is a crucial starting material for producing other organophosphorus compounds.[1] Through reactions like the Michaelis-Arbuzov, it can be converted into phosphonates, which are important in the development of pharmaceuticals and agricultural chemicals.[1]
-
Ligand in Homogeneous Catalysis : As discussed, its role as a bulky ligand is significant. While tri-o-tolylphosphine is more famously used in cross-coupling reactions, the corresponding phosphite is important for creating specific metal complexes and studying reaction mechanisms involving phosphorus compounds.[1][2]
Safety, Handling, and Storage
Proper handling of Tri-o-tolyl phosphite is essential for laboratory safety.
-
Hazard Identification : It is classified as an irritant, causing skin and serious eye irritation.[6][10]
-
Personal Protective Equipment (PPE) :
-
Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[10] Keep the container tightly closed when not in use.[10]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances.[10][12] The recommended storage temperature is often between 2 - 8 °C to maintain stability.[1] The container should be kept tightly closed.[12]
Conclusion
Tri-o-tolyl phosphite is a compound whose utility is defined by its unique structure. The steric hindrance provided by its three o-tolyl groups governs its behavior as a bulky ligand, while the reactivity of its phosphorus center allows it to serve as a potent stabilizer and a versatile synthetic intermediate. From enhancing the durability of everyday plastics to enabling the study of complex catalytic systems, its applications are both broad and impactful. This guide has provided a technical foundation for understanding and utilizing this important chemical, underscoring the necessity of mastering its synthesis, properties, and handling for innovative research and development.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine. Retrieved from [Link]
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SaiSamarth International. (n.d.). Tri-o-tolyl Phosphine Manufacturer, Supplier from Aurangabad. Retrieved from [Link]
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PubChem. (n.d.). Tri-o-cresyl phosphite | C21H21O3P | CID 92937. Retrieved from [Link]
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Syrrx. (n.d.). Tri-o-tolyl Phosphite. Retrieved from [Link]
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PubChem. (n.d.). Tri-o-tolylphosphine | C21H21P | CID 80271. Retrieved from [Link]
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PubChem. (n.d.). Tri-o-tolylphosphine oxide | C21H21OP | CID 326944. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (2004). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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